molecular formula C5H9NO4S B6167990 3-sulfamoylcyclobutane-1-carboxylic acid, Mixture of diastereomers CAS No. 2280780-70-1

3-sulfamoylcyclobutane-1-carboxylic acid, Mixture of diastereomers

Cat. No.: B6167990
CAS No.: 2280780-70-1
M. Wt: 179.2
InChI Key:
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Description

3-sulfamoylcyclobutane-1-carboxylic acid, mixture of diastereomers, is a chemical compound that consists of a cyclobutane ring with a sulfamoyl group and a carboxylic acid group attached to it The presence of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-sulfamoylcyclobutane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction of alkenes.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced through the reaction of the cyclobutane derivative with sulfamoyl chloride in the presence of a base such as triethylamine.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through the oxidation of an appropriate precursor, such as an alcohol or aldehyde, using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production methods for 3-sulfamoylcyclobutane-1-carboxylic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-sulfamoylcyclobutane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as carboxylate salts.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylate salts.

    Reduction: Alcohols, aldehydes.

    Substitution: Sulfamoyl derivatives with different substituents.

Scientific Research Applications

3-sulfamoylcyclobutane-1-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-sulfamoylcyclobutane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the carboxylic acid group can participate in acid-base reactions. These interactions can affect the function of proteins and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

3-sulfamoylcyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:

    Cyclobutane-1-carboxylic acid: Lacks the sulfamoyl group, resulting in different chemical properties and reactivity.

    Sulfamoylcyclopentane-1-carboxylic acid: Contains a cyclopentane ring instead of a cyclobutane ring, leading to differences in ring strain and stability.

    3-sulfamoylcyclobutane-1-methanol: Contains a hydroxyl group instead of a carboxylic acid group, affecting its solubility and reactivity.

The uniqueness of 3-sulfamoylcyclobutane-1-carboxylic acid lies in its combination of a cyclobutane ring with both a sulfamoyl group and a carboxylic acid group, which imparts distinct chemical and physical properties that can be exploited in various applications.

Properties

CAS No.

2280780-70-1

Molecular Formula

C5H9NO4S

Molecular Weight

179.2

Purity

95

Origin of Product

United States

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